N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17924502
InChI: InChI=1S/C19H22N2O3/c1-13(2)24-18-10-8-15(9-11-18)19(23)20-16-6-5-7-17(12-16)21(4)14(3)22/h5-13H,1-4H3,(H,20,23)
SMILES:
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide

CAS No.:

Cat. No.: VC17924502

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide -

Specification

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C19H22N2O3/c1-13(2)24-18-10-8-15(9-11-18)19(23)20-16-6-5-7-17(12-16)21(4)14(3)22/h5-13H,1-4H3,(H,20,23)
Standard InChI Key WTLPUHJCJKDLJJ-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide reflects its molecular architecture:

  • Benzamide backbone: A benzene ring (Ring A) linked to a carboxamide group (–CONH–).

  • Substituents:

    • 4-Isopropoxy group: An isopropyl ether (–O–CH(CH₃)₂) at the 4-position of Ring A.

    • 3-[Acetyl(methyl)amino]phenyl group: A phenyl ring (Ring B) substituted at the 3-position with an N-acetyl-N-methylamino group (–N(CH₃)COCH₃).

The molecular formula is C₂₀H₂₄N₂O₃, with a molecular weight of 340.42 g/mol (calculated using PubChem’s atomic masses ). Key structural features are summarized in Table 1.

Table 1: Structural and Molecular Properties of N-{3-[Acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide

PropertyValue
Molecular FormulaC₂₀H₂₄N₂O₃
Molecular Weight340.42 g/mol
IUPAC NameN-[3-(Acetyl-methyl-amino)phenyl]-4-(propan-2-yloxy)benzamide
Key Functional GroupsBenzamide, isopropoxy, acetylated methylamino
logP (Predicted)~3.2 (similar to )
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Synthesis and Structural Optimization

The synthesis of N-phenylbenzamide derivatives typically involves a multi-step process:

  • Benzoyl chloride preparation: 4-Isopropoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-isopropoxybenzoyl chloride .

  • Amide coupling: The benzoyl chloride reacts with 3-[acetyl(methyl)amino]aniline in the presence of a base (e.g., triethylamine) to yield the target compound .

Example Reaction Pathway:

4-Isopropoxybenzoic acidSOCl24-Isopropoxybenzoyl chlorideEt3N3-[Acetyl(methyl)amino]anilineN-3-[Acetyl(methyl)amino]phenyl-4-isopropoxybenzamide\text{4-Isopropoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Isopropoxybenzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{3-[Acetyl(methyl)amino]aniline}} \text{N-{3-[Acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide}

Key challenges include optimizing reaction conditions to avoid side products such as N-acylation of the aniline’s methyl group . Purification is typically achieved via column chromatography or recrystallization .

Physicochemical Properties

Physicochemical data for this compound are inferred from structurally similar analogs (Table 2):

Table 2: Comparative Physicochemical Properties of Related Benzamides

CompoundMolecular Weight (g/mol)logPSolubility (mg/mL)Reference
N-{4-[Acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide340.43.50.05 (Water)
N-{4-[Acetyl(methyl)amino]phenyl}-3-nitrobenzamide313.312.80.12 (DMSO)
N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide284.362.60.08 (Water)
  • logP: Estimated at ~3.2, indicating moderate lipophilicity suitable for membrane permeability .

  • Solubility: Likely low aqueous solubility (≤0.1 mg/mL) due to hydrophobic substituents, necessitating formulation with co-solvents .

  • Stability: The acetyl group may hydrolyze under acidic or basic conditions, requiring pH-controlled storage .

Biological Activity and Mechanisms

While direct studies on this compound are unavailable, related N-phenylbenzamides exhibit notable bioactivity:

Antimicrobial and Anticancer Activity

Compounds with acetylated amino groups demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL). In cancer models, analogous benzamides induce apoptosis in HeLa and MCF-7 cells (IC₅₀: 10–50 µM) via caspase-3 activation .

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